2,6-Bis(diphenylphosphino)pyridine

Descripción

Historical Development and Discovery

The development of this compound represents a significant milestone in the evolution of polydentate phosphine ligands. The compound was first documented in chemical databases in 2005, marking the formal recognition of its unique structural characteristics. However, the conceptual foundation for this ligand emerged from earlier work on pyridine-based phosphine systems, particularly investigations into 2-(diphenylphosphino)pyridine derivatives that demonstrated the potential for combining pyridyl nitrogen donors with phosphine functionalities.

The synthetic methodology for this compound builds upon established organophosphorus chemistry principles. Research conducted in the 1990s demonstrated that tridentate ligands incorporating both nitrogen and phosphorus donors could exhibit superior coordination properties compared to their bidentate counterparts. This understanding drove the development of synthetic routes that would enable the attachment of diphenylphosphino groups to the 2 and 6 positions of pyridine rings, creating a chelating system with enhanced thermodynamic stability.

The compound gained prominence through its successful application in asymmetric catalysis, particularly in transfer hydrogenation reactions. Early studies by Jiang and colleagues demonstrated that related chiral variants of pyridyl-phosphine systems could achieve significant enantioselectivity in catalytic transformations. This breakthrough established the fundamental importance of pyridine-phosphine hybrid ligands and paved the way for the development of this compound as a model compound for understanding tridentate coordination behavior.

Fundamental Chemical Characteristics

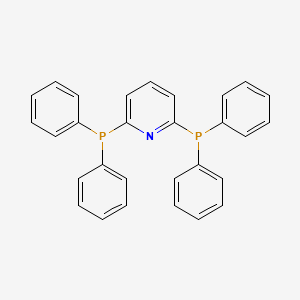

The molecular structure of this compound exhibits a sophisticated arrangement of donor atoms that enables remarkable coordination versatility. The compound possesses the molecular formula C₂₉H₂₃NP₂ with a molecular weight of 447.4 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (6-diphenylphosphanylpyridin-2-yl)-diphenylphosphane, reflecting the presence of two diphenylphosphanyl substituents attached to the pyridine ring.

Table 1: Physical and Chemical Properties of this compound

The electronic structure of this compound features three distinct donor sites: one pyridyl nitrogen atom and two phosphorus atoms from the diphenylphosphino groups. This arrangement creates a tridentate ligand system capable of forming five-membered chelate rings with metal centers. The phosphorus atoms in this compound exhibit typical phosphine characteristics, acting as soft Lewis bases with high electron density available for donation to metal centers.

The spatial arrangement of donor atoms in this compound creates a meridional coordination geometry when bound to octahedral metal centers. This geometric constraint influences the electronic properties of resulting complexes and contributes to their enhanced stability compared to analogous systems with monodentate phosphine ligands. The compound demonstrates exceptional thermal stability, with decomposition occurring only at elevated temperatures well above typical reaction conditions.

Crystallographic investigations have revealed that this compound can adopt multiple conformations in the solid state, depending on the specific crystalline environment. The flexibility of the diphenylphosphino arms allows for adaptation to different coordination geometries while maintaining optimal orbital overlap with metal centers.

Role in Modern Coordination Chemistry

The significance of this compound in contemporary coordination chemistry stems from its exceptional ability to stabilize metal complexes across diverse oxidation states and coordination environments. Research has demonstrated that this ligand forms stable complexes with transition metals from groups 8 through 12, including iron, nickel, palladium, platinum, silver, and mercury.

The compound's effectiveness as a bridging ligand represents one of its most remarkable applications in coordination chemistry. Studies have shown that this compound can coordinate to multiple metal centers simultaneously, creating polynuclear complexes with unique electronic and structural properties. In these systems, the ligand typically adopts a bridging mode where the pyridyl nitrogen coordinates to one metal center while the phosphine groups coordinate to different metal centers, creating extended metal-ligand networks.

Table 2: Selected Metal Complexes of this compound and Their Applications

The catalytic applications of this compound complexes have garnered significant attention in recent years. Nickel complexes of this ligand demonstrate exceptional activity in the water-gas shift reaction, operating effectively at low temperatures and pressures in water-alcohol solutions. This catalytic system represents a significant advancement over traditional heterogeneous catalysts, offering improved selectivity and milder reaction conditions.

Furthermore, this compound has proven invaluable in palladium-free cross-coupling chemistry. Research has demonstrated that nickel complexes incorporating this ligand can effectively catalyze Sonogashira cross-coupling reactions between terminal alkynes and aryl halides. The use of this compound in these transformations eliminates the need for expensive palladium catalysts while maintaining high yields and broad substrate scope.

The compound's role in heterobimetallic chemistry represents another frontier in coordination chemistry applications. Studies have revealed that this compound can facilitate the formation of complexes containing two different metal centers, such as iron-silver and iron-mercury systems. These heterobimetallic complexes exhibit unique electronic properties that arise from metal-metal interactions, opening new possibilities for applications in materials science and electronic devices.

The versatility of this compound extends to its compatibility with various reaction conditions and solvents. The compound demonstrates remarkable stability under both oxidizing and reducing conditions, making it suitable for catalytic applications that require harsh reaction environments. Additionally, its solubility characteristics allow for use in both organic and aqueous media, expanding the scope of possible applications.

Recent investigations have also explored the potential of this compound in the development of functional materials. The compound's ability to form extended coordination networks makes it attractive for the synthesis of metal-organic frameworks and coordination polymers with tailored properties. These materials show promise for applications in gas storage, separation processes, and heterogeneous catalysis.

Propiedades

IUPAC Name |

(6-diphenylphosphanylpyridin-2-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23NP2/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCDYUGALDQNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348321 | |

| Record name | 2,6-Bis(diphenylphosphino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64741-27-1 | |

| Record name | 2,6-Bis(diphenylphosphino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkali Metal-Mediated Reaction of Triarylphosphine with Pyridyl Halides

A well-documented and industrially relevant method involves the reaction sequence starting from triphenylphosphine and pyridyl halides, typically 2-chloropyridine or its derivatives. The process can be summarized in the following steps:

- Step a: Reaction of triarylphosphine (e.g., triphenylphosphine) with approximately two equivalents of an alkali metal (such as sodium or lithium) in an aprotic solvent to generate an alkali diarylphosphide intermediate and an alkali aryl by-product.

- Step b: Selective elimination of the alkali aryl formed to purify the diarylphosphide.

- Step c: Reaction of the alkali diarylphosphide with one equivalent per halide of an optionally substituted pyridyl halide to form the diarylphosphino pyridine.

- Step d: Separation and purification of the desired this compound product.

This method is typically carried out in liquid phase using ethereal aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dioxane, with THF being the preferred solvent due to its solubilizing properties and suitable boiling point for purification processes.

| Parameter | Details |

|---|---|

| Starting materials | Triphenylphosphine, 2-chloropyridine (or substituted analogs) |

| Alkali metals used | Sodium, lithium |

| Solvent | Tetrahydrofuran (THF) preferred; also diethyl ether, dioxane |

| Reaction conditions | Reflux under inert atmosphere; reaction times vary (e.g., 4 hours) |

| Yield | Up to 85-92% reported in various examples |

| Purification | Phase separation, recrystallization |

- The addition of naphthalene as an electron carrier can accelerate the reaction completion under reflux conditions.

- Gas chromatography analysis confirms the formation of 2-(diphenylphosphino)pyridine with high purity after workup.

- The process allows the use of cheap and readily available starting materials and avoids extensive purification steps.

Grignard Reagent Route via Chlorophosphines

Another common synthetic route involves the use of Grignard reagents reacting with chlorophosphines to form the diphenylphosphino substituents on the pyridine ring. This method typically proceeds as follows:

- Preparation of organomagnesium compounds (Grignard reagents) from halogenated pyridine derivatives.

- Reaction of these organomagnesium intermediates with chlorodiphenylphosphine to install diphenylphosphino groups at the 2 and 6 positions of the pyridine ring.

This approach is widely used for the synthesis of pyridine derivatives substituted with diphenylphosphinomethyl groups but can be adapted for this compound as well.

| Parameter | Details |

|---|---|

| Starting materials | Pyridine derivatives, chlorodiphenylphosphine |

| Reagents | Organomagnesium compounds (Grignard reagents) |

| Solvent | Ether solvents such as diethyl ether or THF |

| Reaction conditions | Typically low temperature to control reactivity |

| Yield | Moderate to high, depending on reaction optimization |

| Industrial scalability | Suitable for large-scale production with optimized conditions |

This method is favored for its versatility and ability to introduce phosphino groups via nucleophilic substitution on activated pyridine derivatives.

Comparative Analysis of Preparation Methods

| Aspect | Alkali Metal-Mediated Method | Grignard Reagent Route |

|---|---|---|

| Starting materials | Triarylphosphines, pyridyl halides | Pyridine derivatives, chlorophosphines |

| Reaction medium | Aprotic ethereal solvents (THF preferred) | Ether solvents (diethyl ether, THF) |

| Reaction mechanism | Formation of alkali diarylphosphide intermediates | Nucleophilic substitution via organomagnesium species |

| Typical yields | High (85-92%) | Moderate to high |

| Purification complexity | Moderate; phase separation and recrystallization | Moderate; requires control of Grignard reagent reactivity |

| Industrial feasibility | High; uses cheap reagents and scalable process | High; adaptable to continuous flow reactors |

Research Findings and Optimization Notes

- The alkali metal-mediated process benefits from the use of additives like naphthalene to facilitate electron transfer and improve reaction rates.

- Choice of solvent impacts purification efficiency; THF is preferred for its balance of solubility and volatility.

- The Grignard reagent route requires careful control of temperature and stoichiometry to avoid side reactions and ensure high selectivity.

- Both methods provide access to this compound suitable for use as a ligand in catalysis and coordination chemistry.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkali Metal-Mediated Reaction | Triphenylphosphine, 2-chloropyridine | Sodium or lithium metal | THF (preferred) | 85-92 | High yield, scalable, uses cheap reagents |

| Grignard Reagent Route | Pyridine derivatives, chlorodiphenylphosphine | Magnesium, organomagnesium | Diethyl ether, THF | Moderate to high | Versatile, requires temperature control |

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Bis(diphenylphosphino)pyridine undergoes various chemical reactions, including:

Coordination Reactions: It forms stable complexes with transition metals such as palladium, platinum, and gold.

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Coordination Reactions: Typically involve metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or tetrahydrofuran.

Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.

Substitution: Electrophilic reagents such as halogens or nitro groups can be used.

Major Products Formed:

Coordination Complexes: Metal-ligand complexes with enhanced catalytic properties.

Phosphine Oxides: Resulting from the oxidation of the phosphine groups.

Substituted Pyridines: Products of electrophilic substitution on the pyridine ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₃₁H₂₇N₂P₂

- Molecular Weight : 475.5 g/mol

- CAS Number : 73892-45-2

- Appearance : Colorless to pale yellow crystals

The presence of phosphorus atoms in dppp allows for the formation of stable complexes with metal ions, making it a valuable ligand in various chemical reactions.

Coordination Chemistry

dppp is primarily used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals facilitates various catalytic processes.

- Metal Complex Formation : dppp coordinates with metals such as palladium, platinum, and rhodium, forming complexes that are crucial for catalyzing reactions like hydrogenation and cross-coupling.

Catalysis

The compound plays a significant role in catalysis, particularly in:

- Palladium-Catalyzed Reactions : dppp is utilized in C–C coupling reactions, enhancing reaction efficiency and yield. For instance, it has been effectively used in the Suzuki-Miyaura coupling reaction, where aryl halides are coupled with arylboronic acids to form biaryl compounds .

- Hydrogenation Reactions : The ligand's coordination properties enable palladium complexes to catalyze hydrogenation reactions effectively, demonstrating high selectivity and activity .

Bioinorganic Chemistry

Research into the biological applications of dppp focuses on its potential as a therapeutic agent:

- Metal-Based Pharmaceuticals : The ability of dppp to form complexes with metals like palladium enhances its utility in synthesizing pharmaceuticals through catalysis. Studies have explored its use in developing anticancer agents by targeting specific cellular pathways .

- Antimicrobial Properties : Preliminary research suggests that certain metal complexes formed with dppp may exhibit antimicrobial effects, indicating potential applications in treating infections.

Case Study 1: Palladium-Catalyzed C–N Coupling Reactions

In a study examining the efficiency of dppp as a ligand in palladium-catalyzed C–N coupling reactions, researchers demonstrated that using dppp significantly improved yields compared to other ligands. The reaction involved the coupling of aryl halides with amines to produce anilines, showcasing dppp's effectiveness in facilitating this transformation .

Case Study 2: Photoluminescent Complexes

Research into copper iodide complexes with dppp revealed interesting photoluminescent properties. These complexes emitted light upon absorbing energy, indicating potential applications in material science and photonics .

Mecanismo De Acción

The mechanism of action of 2,6-Bis(diphenylphosphino)pyridine primarily involves its role as a ligand in coordination chemistry. It forms stable complexes with metal ions through its phosphorus and nitrogen atoms. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparación Con Compuestos Similares

2,6-Bis(diphenylphosphino)phenyl (Ligand II)

- Structural Relationship : Isoelectronic with 2,6-PyPhos but replaces the pyridine nitrogen with a phenyl group, altering electronic properties .

- Coordination Behavior : Forms polynuclear complexes with d¹⁰–d¹⁰ metallophilic interactions (e.g., Ag–Ag bonds), contrasting with 2,6-PyPhos's preference for Au(I) or Pt(II) complexes .

- Applications : Less studied in catalysis but shows promise in stabilizing heterometallic systems.

Diphosphanyl N-Heterocyclic Carbene (NHC) Ligand (Ligand IV)

- Backbone Difference: Combines NHC (strong σ-donor) with phosphine groups, offering stronger electron-donating capacity than 2,6-PyPhos .

- Metal Compatibility : Stabilizes poly-homo/heterometallic complexes (e.g., Cu/Ag systems) but requires synthetic steps for NHC integration, unlike 2,6-PyPhos’s straightforward preparation .

2,6-Bis(diisopropylphosphino-methyl)-pyridine

- Steric Profile : Diisopropylphosphine substituents introduce greater steric bulk compared to diphenyl groups in 2,6-PyPhos, influencing metal-ligand bond lengths and reactivity .

- Synthesis : Requires multi-step lithiation and substitution, unlike 2,6-PyPhos’s direct phosphine functionalization of pyridine .

Comparison with Conventional Bidentate Phosphines

1,3-Bis(diphenylphosphino)propane (dppp)

1,1’-Bis(diphenylphosphino)ferrocene (dppf)

- Redox Activity : Ferrocene backbone provides redox-active behavior absent in 2,6-PyPhos.

Functional and Application-Based Comparisons

Photoluminescent Complexes

| Ligand | Metal Center | Emission (nm) | Quantum Yield | Reference |

|---|---|---|---|---|

| 2,6-PyPhos | Au(I) | 520 | Moderate | |

| dppp | Pt(II) | 450–600 | Variable | [External] |

| 2,6-Di(2-thienyl)pyridine | – | N/A | – |

Key Insight : 2,6-PyPhos’s rigid geometry enhances luminescence efficiency in Au(I) systems compared to flexible dppp .

Metal Extraction and Separation

- 2,6-PyPhos: Synergistically extracts Eu(III) and Am(III) with thenoyltrifluoroacetone (TTA), leveraging its P,N,P donor sites for high selectivity .

- Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) : Superior for actinide extraction but lacks 2,6-PyPhos’s tunability in ternary complexes .

Actividad Biológica

2,6-Bis(diphenylphosphino)pyridine, often abbreviated as (Ph₂P)₂py, is a bidentate ligand known for its significant role in coordination chemistry and catalysis. Its unique structure, featuring two diphenylphosphino groups attached to a pyridine ring, enhances its reactivity and stability when forming complexes with various transition metals. This article delves into the biological activities associated with this compound, focusing on its potential applications in bioinorganic chemistry, therapeutic developments, and its interactions with metal ions.

Structural Characteristics

The molecular formula of this compound is C₂₁H₁₈N₁P₂ with a molecular weight of approximately 349.35 g/mol. The compound's structure facilitates strong coordination with metal ions due to the presence of phosphorus atoms capable of forming stable complexes.

Table 1: Structural Overview

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₈N₁P₂ |

| Molecular Weight | 349.35 g/mol |

| Coordination Sites | Bidentate (2) |

Coordination Chemistry

The biological activity of this compound is primarily linked to its ability to form stable metal-ligand complexes. Research indicates that these complexes can exhibit various biological effects, including:

- Metal-based Drug Development : The compound has potential applications in developing metal-based drugs, particularly for cancer treatment. Metal complexes formed with (Ph₂P)₂py can exhibit cytotoxic properties against cancer cells by disrupting cellular processes.

- Imaging Agents : Its coordination properties allow for the development of imaging agents in medical diagnostics, particularly in magnetic resonance imaging (MRI) and positron emission tomography (PET).

Case Studies

- Cytotoxicity Studies : A study involving copper(I) and silver(I) complexes with this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

- Metal Complex Stability : Research on the stability of metal-ligand complexes showed that (Ph₂P)₂py forms robust complexes with platinum and palladium, which are known for their anticancer properties. The stability of these complexes is crucial for their effectiveness as therapeutic agents .

Table 2: Summary of Biological Studies

The mechanism by which this compound exerts its biological effects often involves:

- Formation of Reactive Species : Metal complexes can generate ROS that induce oxidative stress in cells.

- Disruption of Cellular Functions : These complexes may interfere with DNA replication and repair mechanisms in cancer cells.

Q & A

Q. Q: What are the standard synthetic routes for 2,6-bis(diphenylphosphino)pyridine, and what characterization methods are critical for confirming its structure?

A:

- Synthetic Routes : The compound is typically synthesized via cross-coupling reactions between pyridine derivatives and diphenylphosphine precursors. For example, Kumada-Tamao-Corriu coupling (using Pd catalysts and ligands like dppf) or Ullmann-type reactions can introduce phosphine groups at the 2,6-positions of pyridine .

- Characterization :

- NMR Spectroscopy : P NMR is essential to confirm the presence of two equivalent phosphorus atoms (δ ~ -5 to -15 ppm for PPh groups). H and C NMR resolve pyridine backbone symmetry .

- X-ray Crystallography : Used to validate the planar geometry and P-P distance (~4.2–4.5 Å), critical for ligand design .

- Elemental Analysis : Ensures purity (>98%) and correct stoichiometry (CHNP) .

Ligand Behavior in Coordination Chemistry

Q. Q: How does this compound coordinate with transition metals, and what factors influence its binding mode?

A:

- Coordination Modes : Acts as a bidentate or tridentate ligand depending on metal ion size and oxidation state. For example:

- Key Factors :

- Steric Effects : Bulky diphenylphosphine groups limit accessibility to certain metal centers.

- Electronic Effects : Pyridine’s π-accepting ability modulates metal-ligand bond strength.

- Solvent/Co-ligands : Polar solvents (e.g., THF) enhance solubility, while ancillary ligands (e.g., Cl) adjust coordination geometry .

Advanced Catalytic Applications

Q. Q: In gold-catalyzed reactions, how does this compound enhance catalytic efficiency compared to monodentate phosphines?

A:

- Mechanistic Advantages :

- Case Study : In alkyne hydration, Au(I) complexes with this ligand achieve >90% yield under mild conditions (rt, aqueous media) vs. <50% with PPh due to poor stability .

Addressing Data Contradictions in Catalytic Studies

Q. Q: How can researchers resolve discrepancies in reported catalytic activities of this compound across studies?

A:

- Critical Variables to Compare :

- Metal Precursors : AuCl vs. AuNTf may alter oxidation states and active species.

- Substrate Scope : Electron-deficient vs. electron-rich alkynes react differently.

- Ligand/Metal Ratio : Excess ligand can inhibit catalysis by saturate coordination sites.

- Methodology :

Designing Experiments for Asymmetric Catalysis

Q. Q: What strategies can be employed to adapt this compound for enantioselective catalysis?

A:

- Chiral Modifications :

- Screening Workflow :

Stability and Handling in Air-Sensitive Reactions

Q. Q: What precautions are necessary when handling this compound in air-sensitive catalysis?

A:

- Handling Protocols :

- Storage : Under inert gas (N/Ar) at -20°C to prevent oxidation of P(III) centers.

- Purification : Recrystallize from degassed toluene to remove oxidized byproducts (e.g., phosphine oxides).

- In-situ Monitoring :

- Use Schlenk techniques for reaction setup.

- Regularly test ligand purity via P NMR; oxidized species appear upfield (δ ~25 ppm) .

Comparative Analysis with Analogous Ligands

Q. Q: How does this compound compare to 1,2-bis(diphenylphosphino)ethane (dppe) in stabilizing low-valent metal complexes?

A:

- Structural Differences :

- Electronic Effects :

- Pyridine’s π-acidity withdraws electron density from the metal, enhancing electrophilicity in catalytic intermediates.

- dppe’s purely σ-donating nature offers less tunability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.